molecular formula C10H16N4O4 B8007572 Azodicarboxylic dimorpholide

Azodicarboxylic dimorpholide

Cat. No.: B8007572
M. Wt: 256.26 g/mol
InChI Key: CHAMTJKQPOMXTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azodicarboxylic dimorpholide typically involves the reaction of morpholine with carbonyl-containing reagents. One common method is the reaction of morpholine with phosgene or its derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Azodicarboxylic dimorpholide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azodicarboxylic dimorpholide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azodicarboxylic dimorpholide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azodicarboxylic dimorpholide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(morpholine-4-carbonylimino)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAMTJKQPOMXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)N=NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215242
Record name 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10465-82-4
Record name 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10465-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,2-Diazenediyl)bis[1-(4-morpholinyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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